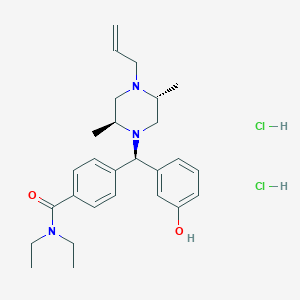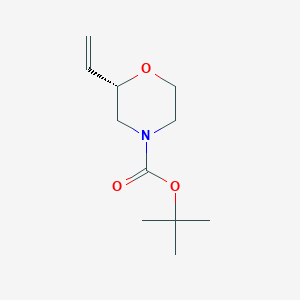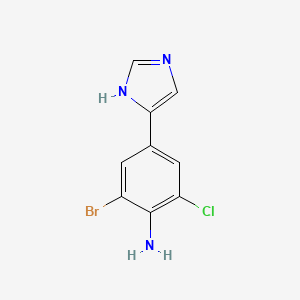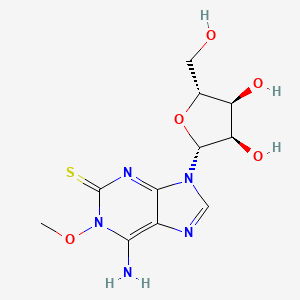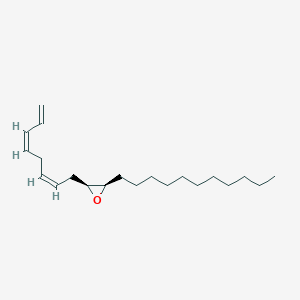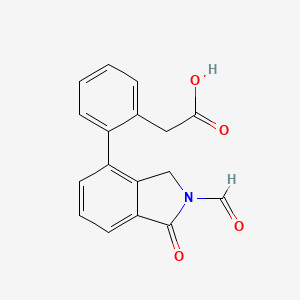
N-Phenyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid is a compound that features an imidazole ring and a phenylamino group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aryl amidines with ketones under transition-metal-free conditions to form imidazol-5-ones . This reaction can be carried out efficiently with high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The phenylamino group can be reduced to form different derivatives.
Substitution: Both the imidazole ring and the phenylamino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while reduction of the phenylamino group can yield aniline derivatives.
Aplicaciones Científicas De Investigación
(S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the phenylamino group can interact with proteins and enzymes. These interactions can modulate various biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid that contains an imidazole ring.
Aniline: A compound with a phenylamino group.
Uniqueness
(S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid is unique due to the combination of the imidazole ring and the phenylamino group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Propiedades
Número CAS |
90146-80-8 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
(2S)-2-anilino-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)11(6-10-7-13-8-14-10)15-9-4-2-1-3-5-9/h1-5,7-8,11,15H,6H2,(H,13,14)(H,16,17)/t11-/m0/s1 |
Clave InChI |
JYOZNNLCUAEXSE-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C(C=C1)N[C@@H](CC2=CN=CN2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC(CC2=CN=CN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


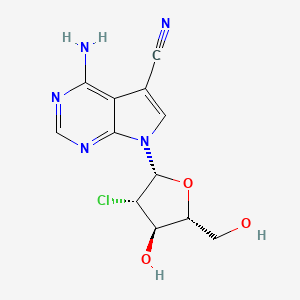
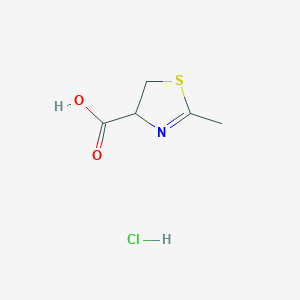
![2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15216738.png)

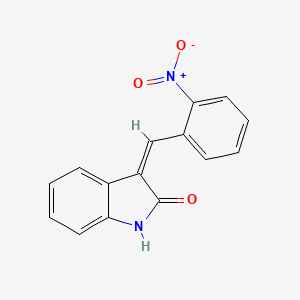
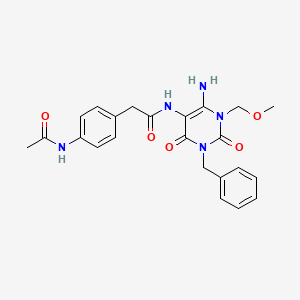
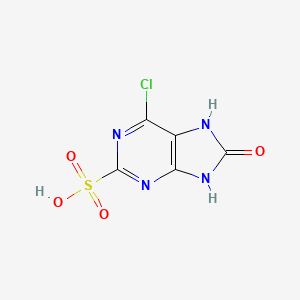
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B15216792.png)
